molecular formula C9H8FNO B1295197 3-Fluoro-4-methoxyphenylacetonitrile CAS No. 404-90-0

3-Fluoro-4-methoxyphenylacetonitrile

Cat. No. B1295197
CAS RN: 404-90-0
M. Wt: 165.16 g/mol
InChI Key: OFCMGCZEFVKTAN-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenylacetonitrile is a compound that is part of a class of organic molecules that contain both a fluorine atom and a methoxy group attached to a phenyl ring, with an additional acetonitrile group. This structure is indicative of a molecule that could be involved in various chemical reactions and possess certain biological activities due to the presence of the fluorine atom, which is often included in medicinal chemistry to modulate the properties of bioactive compounds .

Synthesis Analysis

The synthesis of related fluorinated compounds has been reported using environmentally friendly or 'green' protocols. For instance, a fluorinated α-aminonitrile compound was synthesized and characterized through elemental, spectral, and X-ray crystallographic analyses . Similarly, a compound with a fluorine atom and a methoxy group was synthesized by reacting (4-methoxyphenyl)acetonitrile with 2-chloro-6-fluorobenzaldehyde in the presence of a mild base, followed by recrystallization to achieve the desired purity . Another related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the crystal structure of a related compound was determined to crystallize in the orthorhombic space group and was solved by direct methods . Another study reported the crystal structure of a compound synthesized from (4-methoxyphenyl)acetonitrile, providing details on the olefinic bond geometry and structural conformation .

Chemical Reactions Analysis

Fluorinated acetonitriles are capable of undergoing a variety of organic transformations. They can participate in C-C bond formation reactions and can be deprotonated at the α-carbon for further alkylation . Schiff bases, which are known for their antimicrobial activity, have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material, demonstrating the reactivity of such compounds in forming bioactive heterocycles .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are determined after synthesis and purification. For instance, a related compound had a melting point of 102°C . The chemical properties, including reactivity, are often studied using theoretical calculations and molecular docking studies. Theoretical calculations using methods like DFT-B3LYP/6-311++G(d,p) can provide insights into vibrational and NMR spectra, while molecular docking can suggest how these molecules might interact with biological targets such as enzymes .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Schiff Bases : 3-Fluoro-4-methoxyphenylacetonitrile is utilized in the synthesis of novel Schiff bases, demonstrating significant antimicrobial activity. These bases are synthesized using a multi-step reaction involving 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, and other reagents. The antimicrobial properties of these compounds make them relevant in pharmaceutical research (Puthran et al., 2019).

Molecular Structure Studies

  • X-ray Crystal Structure and Molecular Docking : The compound is involved in the synthesis of biologically active molecules studied through X-ray crystal structure analysis and molecular docking. These studies contribute to the development of inhibitors for diseases like hepatitis B, showcasing the compound's potential in drug discovery (Ivashchenko et al., 2019).

Development of Imaging Agents

  • Synthesis of Imaging Agents : It's instrumental in the synthesis of imaging agents like 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine, used in positron emission tomography (PET) for viral infection and gene therapy imaging. The compound's role in creating such agents highlights its importance in medical diagnostics (Alauddin & Conti, 1998).

Analytical Applications

  • Analytical Method Development : It is used in developing methods for the quantitative estimation of biological compounds, such as homovanillic acid in urine. This application is crucial in clinical chemistry for diagnosing and monitoring various conditions (Kahane & Vestergaard, 1971).

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMGCZEFVKTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193404
Record name 3-Fluoro-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxyphenylacetonitrile

CAS RN

404-90-0
Record name 3-Fluoro-4-methoxyphenylacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methoxyphenylacetonitrile
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Synthesis routes and methods I

Procedure details

To a suspension of t-BuOK (25.3 g, 0.207 mol) in THF (150 mL) was added a solution of TosMIC (20.3 g, 0.104 mol) in THF (50 mL) at −78° C. The mixture was stirred for 15 minutes, treated with a solution of 3-fluoro-4-methoxy-benzaldehyde (8.00 g, 51.9 mmol) in THF (50 mL) dropwise, and continued to stir for 1.5 hours at −78° C. To the cooled reaction mixture was added methanol (50 mL). The mixture was heated at reflux for 30 minutes. Solvent of the reaction mixture was removed to give a crude product, which was dissolved in water (200 mL). The aqueous phase was extracted with EtOAc (100 mL×3). The combined organic layers were dried and evaporated under reduced pressure to give crude product, which was purified by column chromatography (Petroleum Ether/EtOAc 10:1) to afford 2-(3-fluoro-4-methoxyphenyl)acetonitrile (5.0 g, 58%). 1H NMR (400 MHz, CDCl3) δ 7.02-7.05 (m, 2H), 6.94 (t, J=8.4 Hz, 1H), 3.88 (s, 3H), 3.67 (s, 2H). 13C NMR (100 MHz, CDCl3) δ 152.3, 147.5, 123.7, 122.5, 117.7, 115.8, 113.8, 56.3, 22.6.
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-(bromomethyl)-2-fluoroanisole (45.8 g, 0.21 mol), trihexylamine (1.4 g) and sodium cyanide (20.5 g, 0.42 mol) in water (50 ml) is heated at 60°-65° C. for 18 hours. The mixture is cooled and extracted in its ether, washed with water, saturated sodium chloride solution and dried (CNa2SO4). Evaporation of the solvent gives a solid, (33.2 g): m.p. 42°-46° C.
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Liao, C Xu, X Ji, G Hu, L Ren, Y Liu, R Li… - European Journal of …, 2014 - Elsevier
… The synthesis of intermediate 11 began with the hydrolysis of commercially available 3-fluoro-4-methoxyphenylacetonitrile by refluxing in EtOH/H 2 O in the presence of KOH, …
Number of citations: 26 www.sciencedirect.com
A Seghatoleslam, Z Khoshdel, R Ghafouri… - Archives of Razi …, 2021 - ncbi.nlm.nih.gov
The role of oxidative stress in female fertility is a compelling area for research. According to traditional medicine, Cichorium intybus, known as Kasni, is believed to improve fertility. For …
Number of citations: 3 www.ncbi.nlm.nih.gov
I Diedhiou, HM Ramírez-Tobías… - Available at SSRN … - papers.ssrn.com
Maize is the most important crop in Mexico and is grown in a range of climates. The increase in temperature and accentuation of droughts has resulted in negative effects on …
Number of citations: 2 papers.ssrn.com
NP Buu-Hoï, JC Craig, MR Tate, V Erspamer… - … /Progress in Drug …, 1961 - Springer
… de l' o-fluoroanisole, condensation du chlorure de 3-fluoro-4-methoxybenzyle (XIX) ainsi obtenu avec un cyanure a1calin, saponification du 3-fluoro-4-methoxyphenylacetonitrile (XX), …
Number of citations: 5 link.springer.com

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